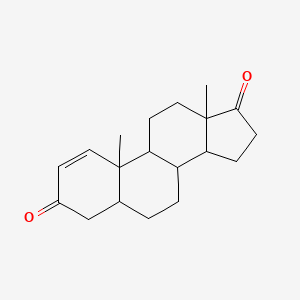

5alpha-Androst-1-ene-3,17-dione

Description

Properties

IUPAC Name |

10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIQCDPCDVWDDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(=O)C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Four-Step Synthesis from 17beta-Acetoxy-5alpha-androstan-3-one (Stanolone Acetate)

One of the most efficient and well-documented methods involves a four-step synthesis starting from stanolone acetate (17beta-acetoxy-5alpha-androstan-3-one). This method was reported in a peer-reviewed journal article and involves the following key steps:

| Step | Reaction Description | Reagents and Conditions | Product | Yield and Purity |

|---|---|---|---|---|

| 1 | Bromination at C-2 position | Bromination in presence of hydrogen chloride in acetic acid | 17beta-acetoxy-2-bromo-5alpha-androstan-3-one | Quantitative |

| 2 | Dehydrobromination to introduce 1-ene double bond | Lithium carbonate as base, lithium bromide additive | 17beta-acetoxy-5alpha-androst-1-en-3-one | Almost quantitative, 97% purity |

| 3 | Hydrolysis of acetoxy group | Sodium hydroxide hydrolysis | 17beta-hydroxy-5alpha-androst-1-en-3-one (1-testosterone) | High yield |

| 4 | Oxidation of 17beta-hydroxy group to ketone | Chromium trioxide oxidation | This compound | Overall yield 78.2%, purity 99% |

This method minimizes the formation of the undesired 4-ene isomer by introducing the 1-ene double bond early in the synthesis, thus improving selectivity and yield.

Oxidative Ring-Opening and Ring-Closure Approach from 4-Androstene-3,17-dione

A patent discloses a synthetic route starting from 4-androstene-3,17-dione involving oxidative cleavage and ring transformations:

| Step | Reaction Description | Reagents and Conditions | Product | Notes |

|---|---|---|---|---|

| A | Oxidative ring-opening of steroid A-ring | Potassium permanganate and sodium periodate in tert-butanol/Na2CO3 aqueous system | 5,17-dicarbonyl-3,5-ring-opened androstene-3-acid | Ring cleavage at A-ring |

| B | Ring closure with ammonium acetate | Heating in acetic acid with ammonium acetate | 4-aza-5-androstene-3,17-dione | Formation of aza-steroid derivative |

| C | Cyanohydrin formation at C-17 | Sodium cyanide in dichloromethane, methanol, and acetic acid | 17α-hydroxycyanide derivative | Functional group modification |

This method is more complex and involves ring modifications and nitrogen incorporation, potentially useful for derivative synthesis but less direct for pure this compound preparation.

Reduction, Hydrogenation, and Oxidation Sequence for 5alpha-Androstanedione Derivatives

Another patented method describes a sequence involving reduction, hydrogenation, and oxidation reactions applied to steroid intermediates to prepare 5alpha-androstanedione compounds, which are structurally related:

| Step | Reaction Description | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Reduction of keto group | Potassium borohydride in methanol at 0°C to -10°C | Reduced intermediate (white powder) | ~100% |

| 2 | Catalytic hydrogenation | Palladium on carbon catalyst in ethanol under hydrogen atmosphere, 15-25°C, 3 hours | Hydrogenated intermediate | 90-91% |

| 3 | Oxidation (implied) | Not explicitly detailed in source | Final 5alpha-androstanedione | High yield |

This method emphasizes careful temperature control and catalyst use to achieve high yields and purity.

Synthesis via Lead Tetraacetate Oxidation and Subsequent Reduction

A recent study reported the synthesis of this compound derivatives using lead tetraacetate oxidation followed by reduction:

| Step | Reaction Description | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Oxidation of this compound | Lead tetraacetate in acetic acid | Oxidized intermediate | Moderate yield |

| 2 | Reduction | Sodium borohydride in alkaline aqueous ethanol | 17β-hydroxy-2-oxa-5α-androstan-3-one | 50% overall yield after reduction |

This method is useful for synthesizing oxygenated derivatives of the target compound and demonstrates versatility in functional group transformations.

Comparative Data Table of Key Preparation Methods

Mechanistic and Practical Considerations

The bromination and dehydrobromination sequence allows selective introduction of the 1-ene double bond, which is critical to suppress formation of the 4-ene isomer, a common impurity in steroid syntheses.

Oxidation with chromium trioxide is a classical method for converting secondary alcohols at C-17 to ketones, ensuring the formation of the 3,17-dione structure.

The use of lithium carbonate and lithium bromide in dehydrobromination enhances reaction efficiency and selectivity.

Reduction and hydrogenation steps require careful control of temperature and catalyst loading to avoid over-reduction or side reactions.

Oxidative ring-opening and aza-steroid formation methods provide access to modified steroid frameworks but are less direct for preparing the parent this compound.

The lead tetraacetate oxidation method, while less common, offers a route to oxygenated derivatives, expanding the chemical space around the target compound.

Chemical Reactions Analysis

Oxidation Reactions

The 3,17-dione groups and Δ¹-double bond participate in oxidation reactions:

-

Enzymatic oxidation by cytochrome P450 monooxygenases introduces hydroxyl groups at C19, followed by oxidative cleavage to form phenolic A-ring estrogens .

-

Chemical oxidation with hypobromous acid (HOBr) produces bromohydrin intermediates, which undergo hypoiodite reactions to yield 19-hydroxy and 19-oxo derivatives .

Reduction Reactions

Selective reduction of ketone groups or the Δ¹-double bond is achievable:

-

Catalytic hydrogenation saturates the Δ¹-bond, yielding 5α-androstane-3,17-dione, a stable precursor for further modifications .

-

Enzymatic reduction by 17β-hydroxysteroid dehydrogenase (17β-HSD) converts the 17-keto group to 17β-hydroxy, forming potent androgens like DHT .

Substitution and Addition Reactions

The Δ¹-double bond undergoes electrophilic additions:

| Reaction | Reagents/Conditions | Products | Mechanism |

|---|---|---|---|

| Bromohydrin Formation | HOBr in acetic acid | 1α-Bromo-2β-hydroxy derivatives | Anti-Markovnikov addition |

| Epoxide Formation | m-CPBA | 1α,2α-Epoxide | Stereospecific |

-

Bromohydrin formation with HOBr proceeds via anti-Markovnikov addition, producing 1α-bromo-2β-hydroxy intermediates critical for synthesizing 19-hydroxy steroids .

-

Epoxidation with meta-chloroperbenzoic acid (m-CPBA) generates stereospecific epoxides used in hormone analog synthesis .

Table 1: Comparative Reactivity of 5α-Androst-1-ene-3,17-dione

| Reaction Site | Reactivity | Key Influences |

|---|---|---|

| Δ¹-Double Bond | High | Electron-deficient due to adjacent ketones |

| 3-Keto Group | Moderate | Steric hindrance from 5α-H |

| 17-Keto Group | Low | Stabilized by conjugation |

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C via retro-Diels-Alder fragmentation .

-

Photodegradation : UV exposure induces Δ¹-bond isomerization, forming Δ⁴-derivatives .

This compound's versatility in oxidation, reduction, and addition reactions underscores its utility in steroid synthesis and metabolic studies. Experimental protocols and enzymatic pathways are well-documented, enabling precise control over product profiles.

Scientific Research Applications

5alpha-Androst-1-ene-3,17-dione has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various steroid drugs.

Biology: It serves as a model compound for studying steroid metabolism and enzyme interactions.

Medicine: It is investigated for its potential therapeutic effects in hormone replacement therapy and muscle wasting conditions.

Industry: It is utilized in the production of anabolic steroids and other steroid-based pharmaceuticals.

Mechanism of Action

The mechanism of action of 5alpha-Androst-1-ene-3,17-dione involves its conversion to 1-testosterone, which then exerts its effects by binding to androgen receptors. This binding activates the androgen receptor, leading to the transcription of specific genes involved in muscle growth, protein synthesis, and other anabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties Comparison

*Estimated from structural analogs due to lack of direct evidence.

Key Findings:

Structural Influence on Activity :

- The Δ¹ double bond in 5α-androst-1-ene-3,17-dione prevents aromatization, unlike Δ⁴-androstenedione, which converts to estrogenic metabolites .

- Saturation at C5 (5α-configuration) enhances metabolic stability compared to 5β-isomers .

Metabolic Pathways :

- 5α-Androst-1-ene-3,17-dione is efficiently reduced to 1-testosterone, which exhibits 200–300% higher anabolic activity than testosterone in rodent models .

- In contrast, Δ⁴-androstenedione is rapidly converted to testosterone, which can aromatize to estradiol, limiting its anabolic utility .

Regulatory Divergence :

- Both 5α-androst-1-ene-3,17-dione and 1-androstenediol are Schedule III controlled substances, whereas 5α-androstane-3,17-dione (a DHT metabolite) remains unregulated .

Synthetic Efficiency :

- The synthesis of 5α-androst-1-ene-3,17-dione achieves higher yields (78.2%) compared to microbial transformations of Δ⁴-androstenedione, which typically yield <50% .

Q & A

Q. What computational tools predict the environmental fate of 5α-Androst-1-ene-3,17-dione?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.